molecular formula C27H23FN4O4S B611159 TAS-115 CAS No. 1190836-34-0

TAS-115

Cat. No.: B611159
CAS No.: 1190836-34-0
M. Wt: 518.6 g/mol
InChI Key: ORRNXRYWGDUDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

TAS-115 primarily targets several kinases, including MET, VEGFR, FMS, and PDGFR . These kinases play crucial roles in various cellular processes, including cell growth, angiogenesis, and immune response .

Mode of Action

This compound inhibits the autophosphorylation of its target kinases, thereby blocking their activation . For instance, it inhibits the phosphorylation of PDGFR on human lung fibroblast cells (MRC-5 cells), thereby suppressing their proliferation and migration . It also inhibits the phosphorylation of c-FMS in mouse bone marrow-derived macrophages .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the signaling pathways of its target kinases, which are involved in cell growth, angiogenesis, and immune response . For example, it suppresses the PI3K/AKT and MAPK pathways, which are activated by c-MET and PDGFRα, respectively .

Pharmacokinetics

This compound is orally administered and has a relatively short half-life . It is developed to improve the continuity of drug administration . Systemic exposure after single administration increases almost dose-proportionally .

Result of Action

The inhibition of target kinases by this compound leads to various molecular and cellular effects. It suppresses the proliferation and migration of cells, such as human lung fibroblast cells . It also modulates the phenotype of macrophages, promoting M1 macrophage differentiation . In in vivo experiments, this compound has shown moderate antitumor effects, which are enhanced under immunocompetent conditions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its antitumor effects are enhanced under immunocompetent conditions . Furthermore, the combination of this compound and anti-PD-1 antibody exhibits greater antitumor activity than either treatment alone .

Biochemical Analysis

Biochemical Properties

TAS-115 strongly inhibits kinases implicated in antitumor immunity, such as colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor (VEGFR) . It also inhibits other kinases like MET and platelet-derived growth factor receptor (PDGFR) . The inhibition of these kinases by this compound plays a crucial role in biochemical reactions, affecting the function of various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has shown to exert significant effects on various types of cells and cellular processes. It upregulates interferon γ (IFNγ) and interleukin-2 secretion by T cells, suggesting that this compound activates T cells . In addition, gene expression analysis suggests that this compound promotes M1 macrophage differentiation . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the autophosphorylation of MET, VEGFR, FMS, and PDGFR . This inhibition disrupts the normal functioning of these kinases, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Long-term disease control (>1 year) with this compound was achieved in some patients .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific threshold effects observed in these studies are not mentioned, this compound has shown to exert a moderate antitumor effect in the MC38 mouse colorectal cancer model under immunodeficient conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits several kinases, including CSF1R, VEGFR, MET, and PDGFR . These kinases are associated with various metabolic pathways, and their inhibition by this compound can affect metabolic flux or metabolite levels .

Transport and Distribution

Given its role as a kinase inhibitor, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its role as a kinase inhibitor, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pamufetinib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Fluoro and Methoxy Groups: Fluorination and methoxylation reactions are carried out to introduce the fluoro and methoxy groups at specific positions on the quinoline core.

    Coupling with Phenoxy and Thioureido Groups: The phenoxy and thioureido groups are introduced through coupling reactions, forming the final structure of pamufetinib.

Industrial Production Methods

Industrial production of pamufetinib involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pamufetinib undergoes various chemical reactions, including:

    Oxidation: Pamufetinib can undergo oxidation reactions, particularly at the methoxy and thioureido groups.

    Reduction: Reduction reactions can occur at the quinoline core and other functional groups.

    Substitution: Substitution reactions can take place at the fluoro and phenoxy groups.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of pamufetinib include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of pamufetinib, which can be further modified to enhance its pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Pamufetinib is unique in its dual inhibition of VEGFR and c-Met/HGFR, making it a versatile and potent anticancer agent. Similar compounds include:

Pamufetinib’s unique combination of targets and its efficacy in overcoming drug resistance make it a valuable addition to the arsenal of targeted cancer therapies.

Properties

IUPAC Name

4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRNXRYWGDUDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190836-34-0
Record name TAS-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190836340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAMUFETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2OL3Q4XRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Similar to the synthesis of Example 1, compound 1e (20 mg), 40% aqueous solution of methylamine (5 μL), and DMTMM•n-hydrate (22 mg) were dissolved in tetrahydrofuran (1 mL), followed by stirring at 30° C. for 1 hour, to thereby yield the titled compound 6 (18.4 mg, yield: 96%).
Name
compound 1e
Quantity
20 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 μL
Type
reactant
Reaction Step One
[Compound]
Name
DMTMM•n-hydrate
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAS-115
Reactant of Route 2
Reactant of Route 2
TAS-115
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
TAS-115
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
TAS-115
Reactant of Route 5
Reactant of Route 5
TAS-115
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
TAS-115

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.